Cevimeline Sulfoxide
Overview
Description
Cevimeline is a parasympathomimetic agent that acts as an agonist at the muscarinic acetylcholine receptors M1 and M3 . It is used to treat dry mouth in people with Sjögren’s Syndrome .
Synthesis Analysis
Cevimeline incubated with human liver microsomes was converted to its trans- and cis-sulfoxide forms . The sulfoxidation of cevimeline was inhibited by the addition of quinidine, triacetyloleandromycin (TAO), or cimetidine, representative inhibitors of cytochrome P450 (CYP) isozymes .Molecular Structure Analysis
Cevimeline Sulfoxide contains total 33 bond(s); 16 non-H bond(s), 1 multiple bond(s), 1 double bond(s), 1 five-membered ring(s), 3 six-membered ring(s), 1 tertiary amine(s) (aliphatic), 1 ether(s) (aliphatic), and 1 sulfoxide(s) .Chemical Reactions Analysis
Approximately 44.5% of the drug is converted to cis and trans-sulfoxide, 22.3% to glucuronic acid conjugate, and 4% to N-oxide of cevimeline .Physical And Chemical Properties Analysis
The molecular formula of Cevimeline Sulfoxide is C10H18ClNOS.1/2H2O. It has a molecular weight of 244.78. It is soluble in DMSO at 40 mg/mL and in water at 40 mg/mL .Scientific Research Applications
1. Neuropharmacology - Alzheimer’s Disease
- Summary of Application : Cevimeline Sulfoxide is being studied for its potential in improving the cognitive functions of Alzheimer’s Disease (AD) patients . The drug influences the neuromodulator acetylcholine via muscarinic receptors .
- Methods of Application : The methodology is based on a systematic literature review of available studies found in Web of Science, PubMed, Springer, and Scopus on the research topic .
- Results or Outcomes : Cevimeline has shown an improvement in experimentally induced cognitive deficits in animal models . It has demonstrated to positively influence tau pathology and reduce the levels of amyloid-β (Aβ) peptide in the cerebral spinal fluid of Alzheimer’s patients .
2. Pharmacology - Xerostomia in Sjögren’s Syndrome
- Summary of Application : Cevimeline Sulfoxide is a novel muscarinic agonist that stimulates salivary secretion in animals and humans both with normal salivary gland function and with impaired salivary secretion (xerostomia or oral dryness) as effectively as pilocarpine .
- Methods of Application : Oral administration of cevimeline 30mg to humans induces a moderate and lasting increase in salivary flow, and the effect is maintained for at least 4 to 6 hours, longer than with pilocarpine .
- Results or Outcomes : Cevimeline 30mg three times daily increased salivary flow and improved the symptoms of xerostomia in a significantly higher percentage of patients compared with placebo . Some patients receiving cevimeline therapy for xerostomia experienced adverse events such as sweating, gastrointestinal symptoms (nausea, diarrhoea, abdominal pain and vomiting), dizziness and rigors .
Safety And Hazards
Future Directions
Cevimeline has shown an improvement in experimentally induced cognitive deficits in animal models. Furthermore, it has demonstrated to positively influence tau pathology and reduce the levels of amyloid-β (Aβ) peptide in the cerebral spinal fluid of Alzheimer’s patients . Although this drug has not been approved by the FDA for its use among AD patients and there is a lack of clinical studies confirming and extending this finding, cevimeline might represent a breakthrough in the treatment of AD .
properties
IUPAC Name |
2-methylspiro[1,3-oxathiolane-5,3'-1-azabicyclo[2.2.2]octane] 3-oxide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO2S/c1-8-13-10(7-14(8)12)6-11-4-2-9(10)3-5-11/h8-9H,2-7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CFUGNFXJXCPICM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1OC2(CN3CCC2CC3)CS1=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40563306 | |
Record name | 2'-Methyl-3'H-spiro[4-azabicyclo[2.2.2]octane-2,5'-[1,3]oxathiolan]-3'-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40563306 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Cevimeline Sulfoxide | |
CAS RN |
124751-36-6 | |
Record name | 2'-Methyl-3'H-spiro[4-azabicyclo[2.2.2]octane-2,5'-[1,3]oxathiolan]-3'-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40563306 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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